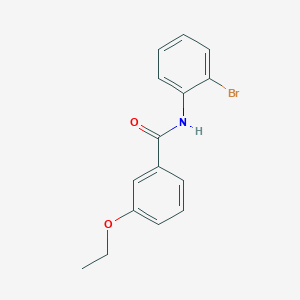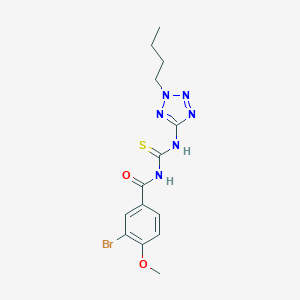
N-(3-bromo-4-methoxybenzoyl)-N'-(2-butyl-2H-tetraazol-5-yl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-bromo-4-methoxybenzoyl)-N’-(2-butyl-2H-tetraazol-5-yl)thiourea is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields such as medicinal chemistry, agriculture, and materials science. This compound, in particular, features a brominated methoxybenzoyl group and a butyl-substituted tetrazole ring, which may impart unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromo-4-methoxybenzoyl)-N’-(2-butyl-2H-tetraazol-5-yl)thiourea typically involves the following steps:
Formation of the Benzoyl Intermediate: The starting material, 3-bromo-4-methoxybenzoic acid, is converted to its corresponding acyl chloride using thionyl chloride (SOCl2) under reflux conditions.
Coupling with Thiourea: The acyl chloride intermediate is then reacted with thiourea in the presence of a base such as triethylamine (TEA) to form the benzoylthiourea derivative.
Introduction of the Tetrazole Ring: The final step involves the reaction of the benzoylthiourea derivative with 2-butyl-2H-tetrazole under mild heating to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-bromo-4-methoxybenzoyl)-N’-(2-butyl-2H-tetraazol-5-yl)thiourea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the loss of the bromine substituent.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea under basic conditions.
Major Products Formed
Oxidation: Formation of 3-bromo-4-methoxybenzaldehyde or 3-bromo-4-methoxybenzoic acid.
Reduction: Formation of 4-methoxybenzoyl-N’-(2-butyl-2H-tetraazol-5-yl)thiourea.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe to study enzyme interactions.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use as an intermediate in the production of agrochemicals or materials with specific properties.
Wirkmechanismus
The mechanism of action of N-(3-bromo-4-methoxybenzoyl)-N’-(2-butyl-2H-tetraazol-5-yl)thiourea would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The brominated benzoyl group and the tetrazole ring could play crucial roles in binding to molecular targets, while the thiourea moiety may participate in hydrogen bonding or other interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(3-chloro-4-methoxybenzoyl)-N’-(2-butyl-2H-tetraazol-5-yl)thiourea: Similar structure with a chlorine atom instead of bromine.
N-(3-bromo-4-methoxybenzoyl)-N’-(2-methyl-2H-tetraazol-5-yl)thiourea: Similar structure with a methyl group instead of butyl.
N-(3-bromo-4-methoxybenzoyl)-N’-(2-butyl-2H-tetraazol-5-yl)urea: Similar structure with a urea moiety instead of thiourea.
Uniqueness
The unique combination of the brominated methoxybenzoyl group and the butyl-substituted tetrazole ring in N-(3-bromo-4-methoxybenzoyl)-N’-(2-butyl-2H-tetraazol-5-yl)thiourea may impart distinct chemical and biological properties compared to its analogs. These differences could be explored in various applications to determine the most effective use of this compound.
Eigenschaften
Molekularformel |
C14H17BrN6O2S |
|---|---|
Molekulargewicht |
413.3g/mol |
IUPAC-Name |
3-bromo-N-[(2-butyltetrazol-5-yl)carbamothioyl]-4-methoxybenzamide |
InChI |
InChI=1S/C14H17BrN6O2S/c1-3-4-7-21-19-13(18-20-21)17-14(24)16-12(22)9-5-6-11(23-2)10(15)8-9/h5-6,8H,3-4,7H2,1-2H3,(H2,16,17,19,22,24) |
InChI-Schlüssel |
KUBYXHDKZOLNBA-UHFFFAOYSA-N |
SMILES |
CCCCN1N=C(N=N1)NC(=S)NC(=O)C2=CC(=C(C=C2)OC)Br |
Kanonische SMILES |
CCCCN1N=C(N=N1)NC(=S)NC(=O)C2=CC(=C(C=C2)OC)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-fluorobenzamide](/img/structure/B505265.png)
![Methyl 4-cyano-5-{[(2,4-dimethylphenoxy)acetyl]amino}-3-methyl-2-thiophenecarboxylate](/img/structure/B505266.png)
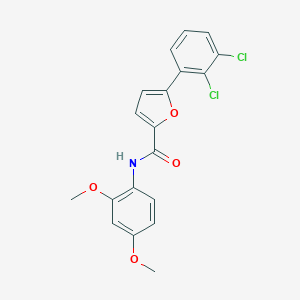
![2-(4-Isopropoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B505269.png)
![N-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl]thiophene-2-carboxamide](/img/structure/B505270.png)
![N-[4-({3-[5-(3-chloro-4-methylphenyl)-2-furyl]acryloyl}amino)-2-methoxyphenyl]-2-furamide](/img/structure/B505273.png)
![2-({[(3-propoxybenzoyl)amino]carbothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B505274.png)
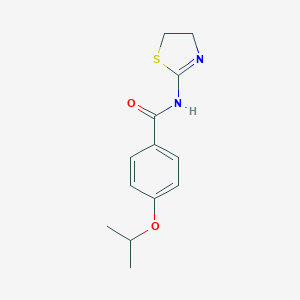
![N-{4-[(4-isopropoxybenzoyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B505279.png)
![2-({[(2-chloro-4-methylbenzoyl)amino]carbothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B505281.png)
![2-({[(3-ethoxybenzoyl)amino]carbothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B505282.png)
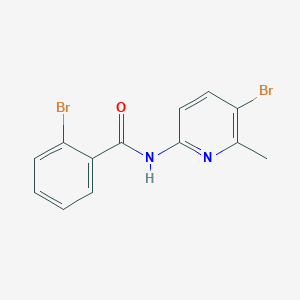
![N-[4-({[(5-bromo-2-chlorobenzoyl)amino]carbothioyl}amino)-2-methoxyphenyl]-2-methylpropanamide](/img/structure/B505285.png)
